

potential off-target effects of 2-MeS-ATP

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Compound of Interest

Compound Name: 2-MeS-ATP

Cat. No.: B15571884

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Technical Support Center: 2-MeS-ATP

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **2-MeS-ATP**. It addresses potential off-target effects and offers guidance on experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: I am using **2-MeS-ATP** as a selective P2Y1 receptor agonist, but I am observing unexpected responses. What could be the cause?

A1: While **2-MeS-ATP** is a potent P2Y1 receptor agonist, it is not entirely selective and can activate other purinergic receptors, leading to off-target effects. The most common off-target activations are of P2Y12 and P2Y13 receptors, as well as several P2X receptors, particularly P2X1 and P2X3.^{[1][2]} The unexpected responses could be due to the activation of these other receptors in your experimental system. It is also crucial to ensure the purity of your **2-MeS-ATP** stock, as contamination with 2-MeS-ADP, a highly selective P2Y1 agonist, can lead to misinterpretation of results.

Q2: How can I confirm that the observed effects in my experiment are mediated by the P2Y1 receptor and not by off-target receptors?

A2: To confirm P2Y1 receptor-mediated effects, it is essential to use selective antagonists. Pre-treatment of your cells or tissue with a selective P2Y1 receptor antagonist, such as MRS2179 or MRS2500, should block the response to **2-MeS-ATP** if it is indeed P2Y1-mediated.^[1]

Conversely, if the response persists in the presence of a P2Y1 antagonist, it is likely due to the activation of other receptors. You can then use selective antagonists for other potential targets, such as the P2Y12 antagonist AR-C69931MX or the general P2X antagonist PPADS, to further dissect the pharmacology of the response.

Q3: What are the typical concentrations of **2-MeS-ATP** used in experiments, and could high concentrations lead to artifacts?

A3: The effective concentration of **2-MeS-ATP** can vary significantly depending on the receptor subtype and the experimental system. For the high-affinity P2Y1 receptor, concentrations in the low nanomolar range are often sufficient.^[2] However, to activate lower-affinity P2X receptors, micromolar concentrations may be required.^[2] Using high concentrations of **2-MeS-ATP** increases the likelihood of engaging off-target receptors and can lead to non-specific effects. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific target and to minimize off-target effects.

Q4: Are there any known non-purinergic off-target effects of **2-MeS-ATP**?

A4: The primary off-target effects of **2-MeS-ATP** that have been characterized are within the purinergic P2X and P2Y receptor families. While extensive screening against a wide range of non-purinergic targets is not always reported in the literature, it is a good practice to consider potential unforeseen interactions, especially at high concentrations. If you suspect non-purinergic effects, consulting broader pharmacology databases and performing appropriate control experiments are recommended.

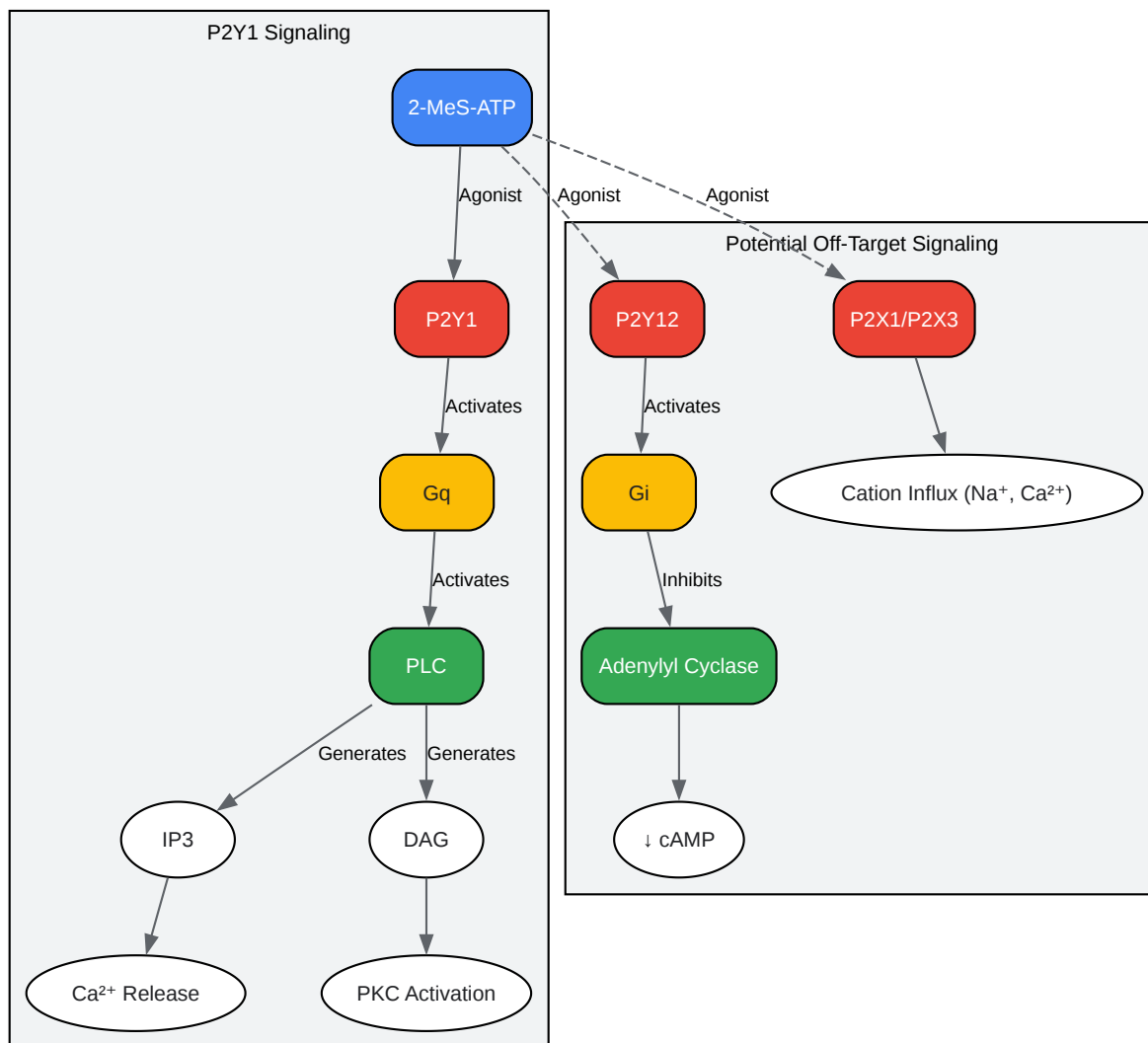
Data Presentation

Table 1: Potency (EC50) of **2-MeS-ATP** at various P2X and P2Y Receptor Subtypes

Receptor Subtype	EC50 (nM)	Species	Notes
P2X Receptors			
P2X1	54	Human	Potent agonist.[1][2]
P2X2	~10,000	Rat	Weak agonist.[3]
P2X3	350	Human	Potent agonist.[1][2]
P2X4	>10,000	Rat	Very weak or inactive. [3]
P2X5	Not well characterized		
P2X6	Not well characterized		
P2X7	>10,000	Human	Generally considered a weak agonist.
P2Y Receptors			
P2Y1	7.1 (pEC50)	Human	Potent agonist.[2]
P2Y2	>10,000	Human	Not a potent agonist.
P2Y4	>10,000	Human	Not an agonist.
P2Y6	>10,000	Human	Not an agonist.
P2Y11	~5,000	Human	Moderate agonist.[1]
P2Y12	7.9 (pEC50)	Human	Potent agonist.[2]
P2Y13	7.1 (pEC50)	Human	Potent agonist.[2]
P2Y14	>10,000	Human	Not an agonist.

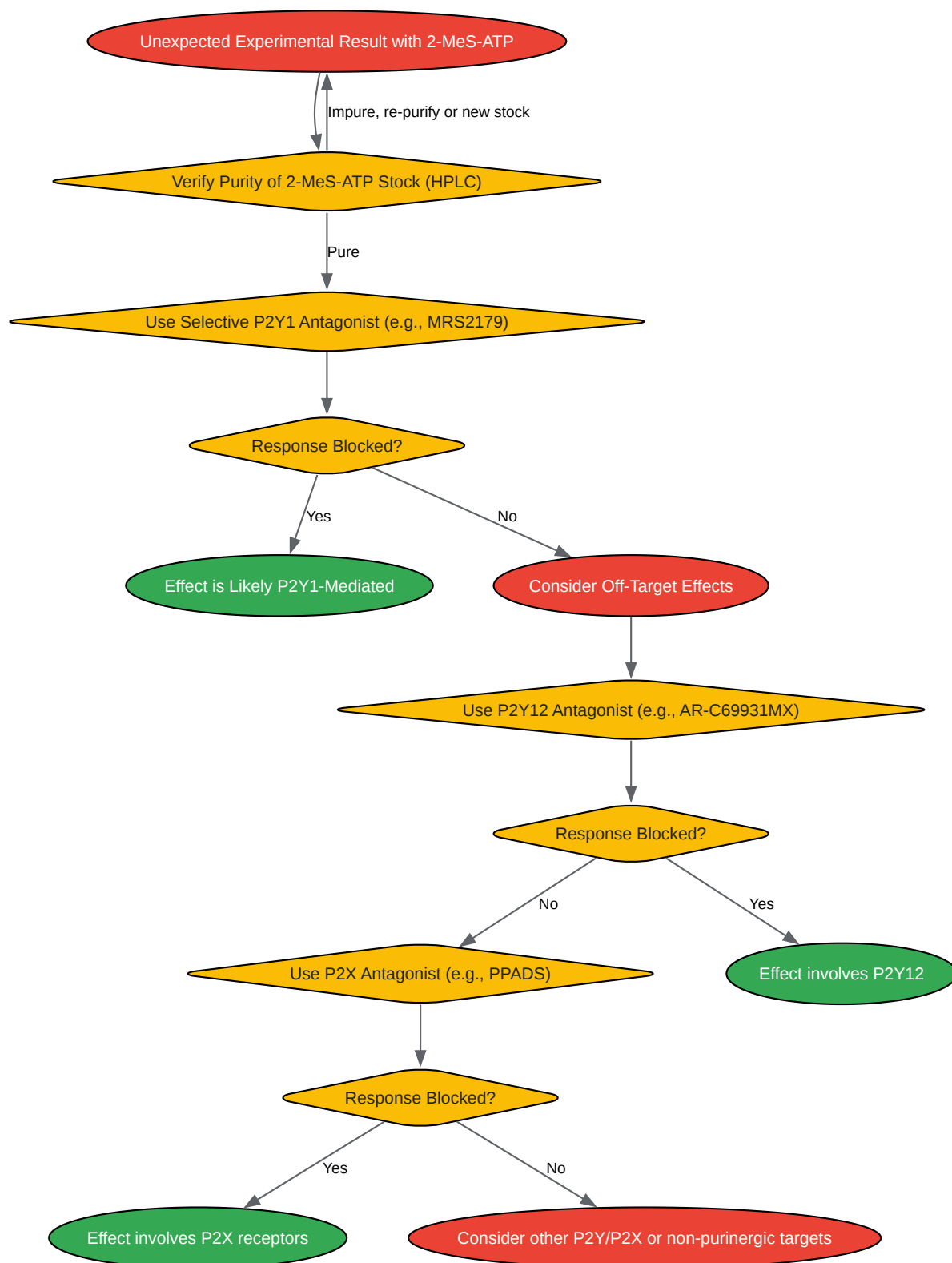
Note: EC50 values can vary depending on the experimental system and assay conditions. The values presented here are approximate and should be used as a guide.

Mandatory Visualization



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Caption: Signaling pathways of **2-MeS-ATP** at P2Y1 and potential off-target receptors.



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Caption: Troubleshooting workflow for unexpected results with **2-MeS-ATP**.

Experimental Protocols

Detailed Methodology for Intracellular Calcium Imaging using Fura-2 AM

This protocol describes the measurement of intracellular calcium ($[Ca^{2+}]_i$) mobilization in response to **2-MeS-ATP** using the ratiometric fluorescent indicator Fura-2 AM.

1. Materials:

- Fura-2 AM (cell-permeant)
- Anhydrous DMSO
- Pluronic F-127
- Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
- Probenecid (optional, to prevent dye extrusion)
- Cells of interest cultured on glass coverslips or in a 96-well plate
- Fluorescence microscope or plate reader capable of ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)

2. Reagent Preparation:

- Fura-2 AM Stock Solution (1 mM): Dissolve Fura-2 AM in anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.
- Pluronic F-127 Stock Solution (20% w/v): Dissolve Pluronic F-127 in anhydrous DMSO. Store at room temperature.
- Loading Buffer: Prepare fresh on the day of the experiment. For a final Fura-2 AM concentration of 2-5 μ M, dilute the Fura-2 AM stock solution in HBSS. Add Pluronic F-127 to a final concentration of 0.02-0.04% to aid in dye solubilization. If using, add probenecid to a final concentration of 1-2.5 mM.

3. Cell Loading:

- Wash the cultured cells once with pre-warmed HBSS.
- Add the Fura-2 AM loading buffer to the cells.
- Incubate for 30-60 minutes at 37°C in the dark. The optimal loading time should be determined empirically for each cell type.
- After incubation, wash the cells twice with pre-warmed HBSS to remove extracellular dye.
- Incubate the cells in fresh HBSS for a further 15-30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.

4. Calcium Measurement:

- Place the coverslip with loaded cells in a perfusion chamber on the microscope stage or place the 96-well plate in the plate reader.
- Continuously perfuse the cells with HBSS.
- Acquire a stable baseline fluorescence ratio (F340/F380) for 1-2 minutes.
- Apply **2-MeS-ATP** at the desired concentration by adding it to the perfusion buffer.
- Record the change in the F340/F380 ratio over time. An increase in this ratio indicates an increase in intracellular calcium.
- At the end of the experiment, you can calibrate the Fura-2 signal by determining the maximum fluorescence ratio (R_{max}) with a calcium ionophore (e.g., ionomycin) in the presence of saturating extracellular Ca²⁺, and the minimum fluorescence ratio (R_{min}) in a Ca²⁺-free buffer containing a chelator like EGTA.

5. Data Analysis:

- The ratio of the fluorescence intensities at the two excitation wavelengths (340 nm and 380 nm) is calculated for each time point.

- The change in the ratio from the baseline is used to represent the change in intracellular calcium concentration.
- If calibrated, the Grynkiewicz equation can be used to convert the fluorescence ratio to absolute calcium concentrations.

Detailed Methodology for Whole-Cell Patch Clamp Recording of P2X Receptor Currents

This protocol outlines the steps for recording ion currents mediated by P2X receptors in response to **2-MeS-ATP** using the whole-cell patch-clamp technique.

1. Materials:

- Patch-clamp rig (including microscope, micromanipulator, amplifier, and data acquisition system)
- Borosilicate glass capillaries for pulling patch pipettes
- Pipette puller and microforge
- Cells expressing the P2X receptor of interest
- Extracellular (bath) solution (e.g., containing in mM: 147 NaCl, 2 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 13 glucose; pH 7.4)
- Intracellular (pipette) solution (e.g., containing in mM: 140 KCl, 1 MgCl₂, 10 HEPES, 11 EGTA; pH 7.2)
- Syringe and tubing for applying pressure to the pipette

2. Pipette Preparation:

- Pull patch pipettes from borosilicate glass capillaries using a pipette puller. The ideal pipette resistance is typically 3-7 MΩ when filled with the intracellular solution.
- Fire-polish the pipette tip using a microforge to smooth the opening.

- Fill the pipette with the filtered intracellular solution, ensuring there are no air bubbles.

3. Establishing a Whole-Cell Recording:

- Place the coverslip with cells in the recording chamber and perfuse with the extracellular solution.
- Mount the filled pipette in the pipette holder and apply positive pressure.
- Lower the pipette into the bath and null the pipette offset potential.
- Under visual guidance (microscope), approach a target cell with the pipette tip.
- Once the pipette touches the cell membrane (indicated by a slight increase in resistance), release the positive pressure to form a high-resistance ($G\Omega$) seal between the pipette tip and the cell membrane. Gentle suction may be applied if necessary.
- After establishing a stable giga-seal, apply a brief pulse of negative pressure to rupture the membrane patch, establishing the whole-cell configuration. This provides electrical and diffusional access to the cell's interior.

4. Recording P2X Receptor Currents:

- Clamp the cell membrane potential at a holding potential of -60 mV.
- Allow the cell to stabilize for a few minutes.
- Rapidly apply **2-MeS-ATP** to the cell using a fast perfusion system. The rapid application is crucial for accurately recording the fast activation and desensitization kinetics of many P2X receptors.
- Record the inward current elicited by the agonist.
- Wash out the agonist with the extracellular solution to allow the current to return to baseline.

5. Data Analysis:

- Measure the peak amplitude of the inward current.

- Analyze the kinetics of the current, including the activation and desensitization time constants.
- Construct a dose-response curve by applying a range of **2-MeS-ATP** concentrations and plotting the normalized peak current against the agonist concentration. This will allow for the determination of the EC50 value.
- The effects of antagonists can be studied by pre-applying the antagonist before co-application with **2-MeS-ATP**.

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